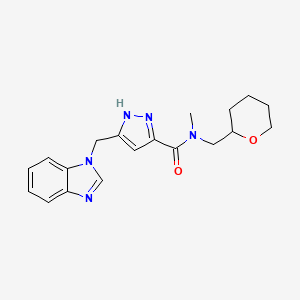![molecular formula C18H27NO8 B6005655 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate](/img/structure/B6005655.png)
4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate, also known as DMXB-A, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. DMXB-A is a selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7-nAChR), a receptor that is involved in various physiological processes such as learning and memory, inflammation, and synaptic plasticity.
Mecanismo De Acción
4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate's mechanism of action involves binding to the α7-nAChR, which is a ligand-gated ion channel that is primarily expressed in the central nervous system and immune cells. Activation of the α7-nAChR by 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate results in the influx of calcium ions into the cell, leading to downstream signaling events that are involved in various physiological processes.
Biochemical and Physiological Effects
4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and modulating synaptic plasticity. In preclinical models, 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate has been shown to improve learning and memory, reduce neuroinflammation, and alleviate symptoms of schizophrenia and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate in lab experiments is its selective agonistic action on the α7-nAChR, which allows for targeted manipulation of this receptor. However, one limitation is that 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate's effects may be influenced by other factors such as the presence of other nicotinic acetylcholine receptor subtypes or other signaling pathways.
Direcciones Futuras
There are several future directions for 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate research, including further investigation of its therapeutic potential in various diseases, optimization of its pharmacological properties, and exploration of its effects on other physiological processes. Additionally, research on the structure-activity relationship of 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate may lead to the development of more potent and selective α7-nAChR agonists for drug development.
Métodos De Síntesis
4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate can be synthesized using a multi-step process that involves the reaction of 2,6-dimethoxyphenol with butyl bromide to form 4-bromo-2,6-dimethoxyphenylbutane. The bromo compound is then reacted with morpholine to form 4-(2,6-dimethoxyphenoxy)butylmorpholine. Finally, the oxalate salt of 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate is obtained by reacting the free base with oxalic acid.
Aplicaciones Científicas De Investigación
4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate has been studied extensively for its potential therapeutic properties in various diseases such as Alzheimer's disease, schizophrenia, and inflammatory bowel disease. The α7-nAChR has been shown to play a crucial role in the pathophysiology of these diseases, and 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate's selective agonistic action on this receptor makes it a promising candidate for drug development.
Propiedades
IUPAC Name |
4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4.C2H2O4/c1-18-14-6-5-7-15(19-2)16(14)21-11-4-3-8-17-9-12-20-13-10-17;3-1(4)2(5)6/h5-7H,3-4,8-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFKTMAYQXNIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2,6-Dimethoxyphenoxy)butyl]morpholine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-6-chloro-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6005575.png)
![4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid](/img/structure/B6005584.png)

![N-[1-(4-fluorophenyl)propyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6005615.png)
![ethyl 1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6005616.png)

![2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B6005631.png)
![N-cyclohexyl-N-methyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6005639.png)
![N-methyl-1-(3-phenylpropyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6005652.png)
![2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6005659.png)
![5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6005663.png)
![ethyl 4-[({[5-(4-chlorophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B6005669.png)
![N~2~-benzyl-N~1~-(4-chloro-2-methylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B6005673.png)
![methyl 1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6005675.png)